molecular formula C6H14O12P2 B095564 Mannose-1,6-bisphosphate CAS No. 19504-70-2

Mannose-1,6-bisphosphate

Cat. No. B095564
CAS RN: 19504-70-2
M. Wt: 340.12 g/mol
InChI Key: RWHOZGRAXYWRNX-RWOPYEJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mannose-1,6-bisphosphate (M1,6BP) is a phosphorylated sugar molecule that plays a crucial role in various cellular processes. It is an intermediate in the metabolism of carbohydrates and is involved in glycolysis, gluconeogenesis, and glycogenolysis. M1,6BP is synthesized from fructose-6-phosphate and ATP by the enzyme phosphofructokinase-2 (PFK-2). This molecule has gained interest in scientific research due to its potential applications in cancer treatment, metabolic disorders, and other diseases.

Mechanism Of Action

Mannose-1,6-bisphosphate exerts its effects by inhibiting the activity of PFK-1. PFK-1 is a key enzyme in glycolysis, which is the process by which glucose is converted to pyruvate, producing ATP in the process. PFK-1 is upregulated in cancer cells, which rely on glycolysis for their energy needs. By inhibiting PFK-1, Mannose-1,6-bisphosphate can slow down the growth of cancer cells and induce cell death.

Biochemical And Physiological Effects

Mannose-1,6-bisphosphate has been shown to have various biochemical and physiological effects. It inhibits the activity of PFK-1, which leads to a decrease in glycolysis and ATP production. This can lead to a decrease in cell proliferation and induce cell death. Mannose-1,6-bisphosphate has also been shown to decrease the expression of genes involved in glucose metabolism and increase the expression of genes involved in apoptosis.

Advantages And Limitations For Lab Experiments

Mannose-1,6-bisphosphate has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also stable and can be synthesized in large quantities. However, Mannose-1,6-bisphosphate has some limitations for lab experiments. It inhibits the activity of PFK-1, which is a key enzyme in glycolysis. This can lead to a decrease in ATP production and affect cellular metabolism. Therefore, caution should be exercised when using Mannose-1,6-bisphosphate in lab experiments.

Future Directions

There are several future directions for research on Mannose-1,6-bisphosphate. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on cellular metabolism and energy production. Additionally, further research is needed to understand the molecular mechanisms underlying its effects on cellular processes. Overall, Mannose-1,6-bisphosphate holds promise as a valuable tool for scientific research and a potential therapeutic agent for various diseases.

Synthesis Methods

Mannose-1,6-bisphosphate is synthesized by the enzyme PFK-2, which is present in many tissues, including liver, muscle, and adipose tissue. PFK-2 catalyzes the conversion of fructose-6-phosphate and ATP to Mannose-1,6-bisphosphate and ADP. This reaction is reversible, and the direction of the reaction is determined by the concentration of fructose-2,6-bisphosphate (F2,6BP), which is a potent activator of PFK-1, a key enzyme in glycolysis.

Scientific Research Applications

Mannose-1,6-bisphosphate has been studied extensively in the context of cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. Mannose-1,6-bisphosphate inhibits the activity of PFK-1, which is upregulated in cancer cells and is required for their rapid proliferation. By inhibiting PFK-1, Mannose-1,6-bisphosphate can slow down the growth of cancer cells and induce cell death.

properties

CAS RN

19504-70-2

Product Name

Mannose-1,6-bisphosphate

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5+,6-/m1/s1

InChI Key

RWHOZGRAXYWRNX-RWOPYEJCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O

Other CAS RN

19504-70-2

synonyms

Man1,6BP
mannose-1,6-bisphosphate
mannose-1,6-bisphosphate, (alpha-D)-isomer
mannose-1,6-bisphosphate, (L)-isome

Origin of Product

United States

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